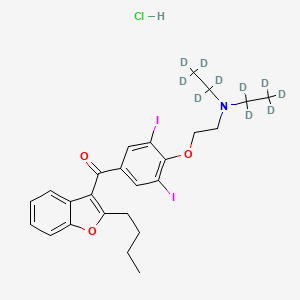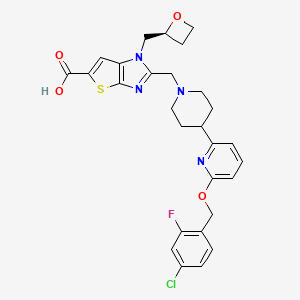
GLP-1R agonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLP-1R agonist 5 is a compound that targets the glucagon-like peptide-1 receptor (GLP-1R). This receptor is a class B G-protein coupled receptor primarily expressed in pancreatic β-cells. Activation of GLP-1R by its agonists, such as this compound, stimulates insulin secretion and promotes β-cell survival and proliferation. This compound has shown promise in the treatment of metabolic diseases, including type 2 diabetes and obesity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1R agonist 5 involves a combinatorial peptide screening approach coupled with chemical exploration. One of the synthetic routes includes the modification of the N-terminal domain of GLP-1 variants. For instance, a highly active GLP-1 analogue was synthesized by replacing the native glutamate residue with cysteic acid . The reaction conditions typically involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent chemical modifications.
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant expression followed by chemical modifications. A semisynthesis protocol involves the recombinant expression of the linear peptide, followed by the attachment of a polyethylene glycol (PEG)-fatty acid staple in a subsequent chemical reaction step .
Analyse Chemischer Reaktionen
Types of Reactions
GLP-1R agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s stability and activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.
Substitution: Amino acid substitution is a common modification to enhance the peptide’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The reaction conditions often involve controlled pH, temperature, and solvent systems to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified GLP-1R agonist peptides with enhanced stability, activity, and specificity for the GLP-1 receptor .
Wissenschaftliche Forschungsanwendungen
GLP-1R agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used in the study of peptide-receptor interactions and the development of novel peptide-based therapeutics.
Biology: Investigated for its role in regulating glucose homeostasis, insulin secretion, and β-cell proliferation.
Medicine: Clinically evaluated for the treatment of type 2 diabetes, obesity, and other metabolic disorders. .
Wirkmechanismus
GLP-1R agonist 5 exerts its effects by binding to the GLP-1 receptor, which is widely expressed in pancreatic β-cells and other tissues. Upon binding, it activates the receptor, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of β-cell proliferation and survival. The molecular targets and pathways involved include the activation of G-protein coupled signaling pathways, which enhance glucose-dependent insulin secretion and improve glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
GLP-1R agonist 5 can be compared with other similar compounds, such as:
Exenatide: A GLP-1R agonist used for the treatment of type 2 diabetes. It has a shorter half-life compared to this compound.
Liraglutide: Another GLP-1R agonist with a longer half-life and additional benefits in weight management.
Semaglutide: A long-acting GLP-1R agonist with robust effects on glycemic control and weight reduction.
Tirzepatide: A dual GIP/GLP-1 receptor co-agonist that has shown superior efficacy in reducing blood glucose levels and body weight compared to selective GLP-1R agonists
This compound is unique in its specific modifications and enhanced stability, making it a promising candidate for further therapeutic development.
Eigenschaften
Molekularformel |
C28H28ClFN4O4S |
|---|---|
Molekulargewicht |
571.1 g/mol |
IUPAC-Name |
2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C28H28ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-5,12-13,17,20H,6-11,14-16H2,(H,35,36)/t20-/m0/s1 |
InChI-Schlüssel |
XDUHBKWWVVXGIF-FQEVSTJZSA-N |
Isomerische SMILES |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |
Kanonische SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Leu3]-Oxytocin](/img/structure/B12424048.png)
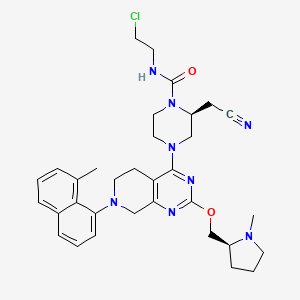

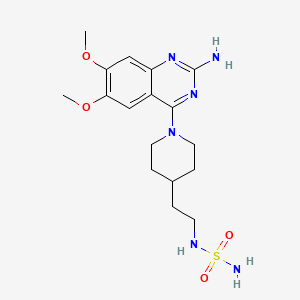
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
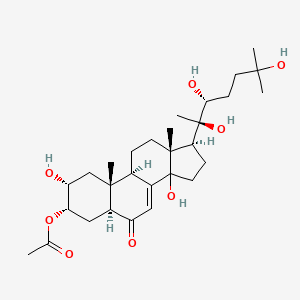
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
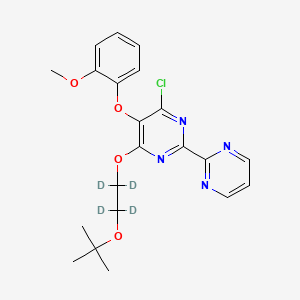
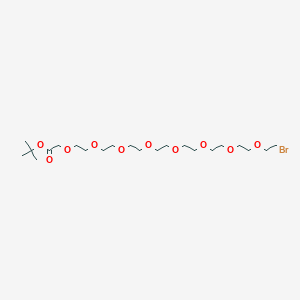
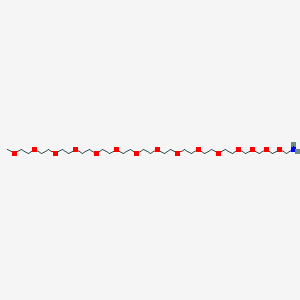
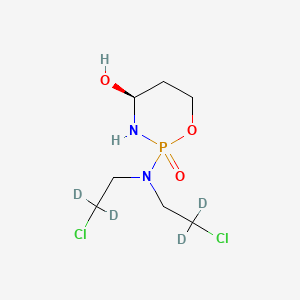
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
